
1,2-Ethanediamine, N-(1,2,3,4-tetrahydro-1-naphthalenyl)-N'-undecyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,2-Ethanediamine, N-(1,2,3,4-tetrahydro-1-naphthalenyl)-N’-undecyl- is a complex organic compound characterized by its unique structure, which includes a naphthalene ring and an undecyl chain
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-Ethanediamine, N-(1,2,3,4-tetrahydro-1-naphthalenyl)-N’-undecyl- typically involves the reaction of 1,2-ethanediamine with 1,2,3,4-tetrahydro-1-naphthalenyl and an undecyl halide. The reaction is usually carried out under controlled conditions, such as in the presence of a base like sodium hydroxide or potassium carbonate, to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include steps like purification and isolation to ensure the compound’s purity and quality. Techniques such as distillation, crystallization, and chromatography might be employed.
Analyse Des Réactions Chimiques
Types of Reactions
1,2-Ethanediamine, N-(1,2,3,4-tetrahydro-1-naphthalenyl)-N’-undecyl- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the amine groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide or potassium carbonate in an organic solvent.
Major Products Formed
Oxidation: Oxidized derivatives of the naphthalene ring.
Reduction: Reduced forms of the compound, potentially altering the naphthalene ring or the undecyl chain.
Substitution: Substituted amine derivatives.
Applications De Recherche Scientifique
1,2-Ethanediamine, N-(1,2,3,4-tetrahydro-1-naphthalenyl)-N’-undecyl- has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential therapeutic properties, including its use as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 1,2-Ethanediamine, N-(1,2,3,4-tetrahydro-1-naphthalenyl)-N’-undecyl- involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, potentially inhibiting or activating biological pathways. The undecyl chain and naphthalene ring play crucial roles in its binding affinity and specificity.
Comparaison Avec Des Composés Similaires
Similar Compounds
- N,N-Diethyl-N’-[(1,2,3,4-tetrahydronaphthalen-1-yl)methyl]-1,2-ethanediamine
- N,N-Dimethyl-N’-[2-(3-phenoxyphenoxy)ethyl]-1,2-ethanediamine
Comparison
1,2-Ethanediamine, N-(1,2,3,4-tetrahydro-1-naphthalenyl)-N’-undecyl- is unique due to its undecyl chain, which imparts distinct physical and chemical properties compared to similar compounds. This structural feature may enhance its solubility, binding affinity, and overall reactivity, making it a valuable compound for various applications.
Propriétés
Numéro CAS |
627519-05-5 |
|---|---|
Formule moléculaire |
C23H40N2 |
Poids moléculaire |
344.6 g/mol |
Nom IUPAC |
N'-(1,2,3,4-tetrahydronaphthalen-1-yl)-N-undecylethane-1,2-diamine |
InChI |
InChI=1S/C23H40N2/c1-2-3-4-5-6-7-8-9-12-18-24-19-20-25-23-17-13-15-21-14-10-11-16-22(21)23/h10-11,14,16,23-25H,2-9,12-13,15,17-20H2,1H3 |
Clé InChI |
HUMGYNQMUJEYEA-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCNCCNC1CCCC2=CC=CC=C12 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[2-(3,5-Dinitrophenyl)hydrazinylidene]naphthalen-2(1H)-one](/img/structure/B14218824.png)
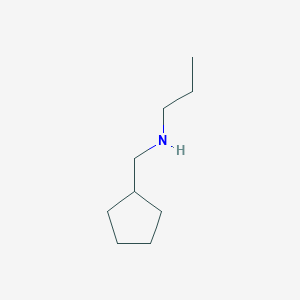
![1,3-Propanediol, 2-amino-2-[2-[4-(dodecyloxy)phenyl]ethyl]-](/img/structure/B14218829.png)
![2-Ethyl-4-methyl-6-[(pentafluoroanilino)(phenyl)methylidene]cyclohexa-2,4-dien-1-one](/img/structure/B14218839.png)
![2-(2,5-dimethylphenyl)-1H-benzo[g]indole-3-carbaldehyde](/img/structure/B14218842.png)
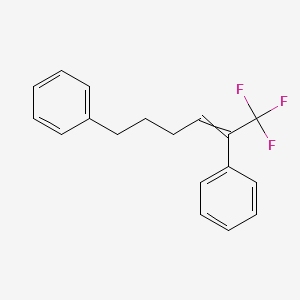
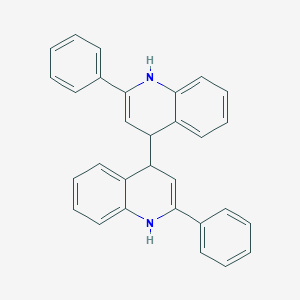

![1H-Pyrazolo[4,3-c]isoquinoline, 5-(3-chlorobenzo[b]thien-2-yl)-3-methyl-](/img/structure/B14218875.png)
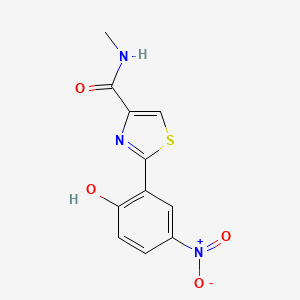
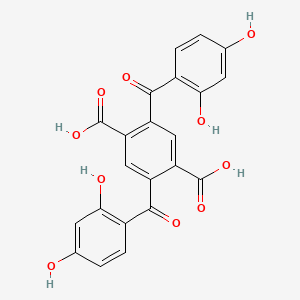

![3-{[3-(1-Methylsilinan-1-yl)propyl]sulfanyl}-1H-indole](/img/structure/B14218907.png)
![(1R)-1-[(Methanesulfonyl)amino]-N-methylethane-1-sulfonamide](/img/structure/B14218908.png)
